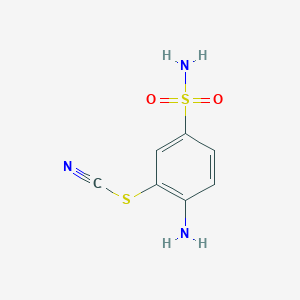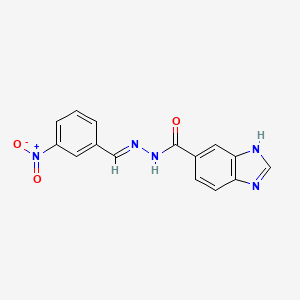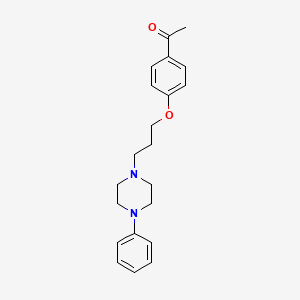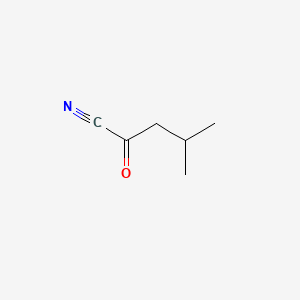![molecular formula C10H9N3O6S B11998746 Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate CAS No. 52980-64-0](/img/structure/B11998746.png)
Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the reaction of 5-nitrofurfural with acetaldehyde in the presence of a secondary amine. This reaction is carried out in an aliphatic carboxylic acid with 2 to 4 carbon atoms, such as acetic acid, at temperatures ranging from -10°C to 90°C . The resulting intermediate, β-(5-nitro-2-furyl)acrolein, is then further reacted with thiourea and ethyl chloroacetate under controlled conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate follows similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Reduction: The compound can be reduced to form corresponding alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include amino derivatives, alcohols, and substituted thiadiazoles, which have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate involves the red-ox biotransformation of the nitro group to a hydroxylamino group . This transformation generates reactive intermediates that can interact with cellular macromolecules, leading to the inhibition of essential biological processes. The compound targets various molecular pathways, including DNA synthesis and repair, protein synthesis, and cellular respiration.
Comparison with Similar Compounds
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its combination of a nitrofuryl group and a thiadiazole ring. Similar compounds include:
5-nitrofurfural: A precursor in the synthesis of nitrofuran derivatives.
5-nitro-2-furylacrolein: An intermediate in the synthesis of various nitrofuran compounds.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
CAS No. |
52980-64-0 |
|---|---|
Molecular Formula |
C10H9N3O6S |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
ethyl 2-[5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3-yl]acetate |
InChI |
InChI=1S/C10H9N3O6S/c1-2-18-8(14)5-12-10(15)20-9(11-12)6-3-4-7(19-6)13(16)17/h3-4H,2,5H2,1H3 |
InChI Key |
YWVDILPFGWJRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)SC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998686.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)


